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molecular formula C11H9ClN2O B8282221 5-chloro-1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde

5-chloro-1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde

Cat. No. B8282221
M. Wt: 220.65 g/mol
InChI Key: DMGAIGDJXZXPTE-UHFFFAOYSA-N
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Patent
US08334317B2

Procedure details

To a solution of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde 43 (0.299 g, 1.61 mmol) in CCl4 (6 mL) was added N-chlorosuccinimide (229 mg, 1.72 mmol). The reaction mixture was heated to reflux for 4 h, cooled to room temperature, filtered, and concentrated. Purification by flash column chromatography on silica gel (5% to 20% EtOAc in hexanes) gave 5-chloro-1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde 44. Mass spectrum: calculated for C1H9ClN2O 220.0; found 221.3 (M++1).
Quantity
0.299 g
Type
reactant
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:4]=[C:3]1[CH:13]=[O:14].[Cl:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Cl:15][C:6]1[N:2]([CH3:1])[C:3]([CH:13]=[O:14])=[N:4][C:5]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0.299 g
Type
reactant
Smiles
CN1C(=NC(=C1)C1=CC=CC=C1)C=O
Name
Quantity
229 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (5% to 20% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N=C(N1C)C=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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